![molecular formula C10H16ClNO2 B1306294 Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester CAS No. 438581-53-4](/img/structure/B1306294.png)
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
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Overview
Description
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of chiral compounds with the skeleton of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester has shown significant influence on muscarinic activity. Researchers synthesized these compounds to study the structure-activity relationship, highlighting the compound's potential in the development of muscarinic receptor agonists or antagonists (Yin-yao Niu & Yang Lu, 2003).
Novel Conformationally Constrained Dipeptide Isosteres
Another area of research involves the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, resulting in a novel class of conformationally constrained dipeptide isosteres. These compounds are based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid (named BTAa), showcasing innovative approaches to peptide mimicry and drug design (A. Guarna et al., 1999).
Plant Metabolite Synthesis
Research also extends to the synthesis of 12-oxophytodienoic acid (12-oxoPDA) and compounds of its enzymic degradation cascade in plants as their methyl esters. This work contributes to understanding plant metabolites derived from linolenic acid, highlighting the chemical's role in plant biology and potential applications in agricultural science (L. Crombie & K. Mistry, 1991).
Solvolysis Studies
The solvolysis of bicyclo[3.2.1]oct-2-en-8-yl p-toluenesulfonates provided insights into the mechanisms of solvolysis reactions, contributing to the field of organic chemistry and the understanding of reaction dynamics and mechanisms (N. Lebel & L. A. Spurlock, 1964).
Medicinal Chemistry Applications
In medicinal chemistry, efficient microwave-assisted direct radiosynthesis of selective dopamine transporter ligands indicates the compound's potential use in developing diagnostic and therapeutic agents targeting the dopamine system (P. Riss & F. Roesch, 2009).
Safety And Hazards
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGJYAUYFEGMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389896 |
Source
|
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester | |
CAS RN |
438581-53-4 |
Source
|
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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